molecular formula C45H78O10 B8236125 (2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside

(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside

Cat. No.: B8236125
M. Wt: 779.1 g/mol
InChI Key: BROOMPUVDPTGEG-WVZYQCMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycosylated glycerol derivative featuring a β-D-galactopyranoside head group linked to a propyl backbone. The propyl chain is esterified at the 2R and 3 positions with two unsaturated C18 fatty acid residues ((9Z,12Z)-octadecadienoyloxy groups). This structure combines the hydrophilic properties of the galactose moiety with the lipophilic characteristics of polyunsaturated acyl chains, making it amphiphilic. Such molecules are often involved in membrane interactions, signaling, or bioactive compound delivery .

Properties

IUPAC Name

[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROOMPUVDPTGEG-WVZYQCMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside, commonly referred to as dilinoleoyl galactosylglycerol, is a complex glycosylated lipid. Its structure comprises two linoleoyl groups linked to a glycerol backbone and a beta-D-galactopyranosyl moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of immunology and cell signaling.

  • Molecular Formula : C45H78O10
  • Molecular Weight : 779.09 g/mol
  • CAS Number : 111187-15-6

1. Anti-inflammatory Properties

Research has demonstrated that dilinoleoyl galactosylglycerol exhibits anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is believed to be mediated through the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

2. Antioxidant Activity

The compound has shown promising antioxidant properties. Studies have reported that dilinoleoyl galactosylglycerol can scavenge free radicals and reduce oxidative stress in cellular models. This activity may contribute to its protective effects against various oxidative stress-related diseases.

3. Effects on Lipid Metabolism

Dilinoleoyl galactosylglycerol has been implicated in the modulation of lipid metabolism. It appears to influence lipid profiles by promoting the uptake of fatty acids into cells and enhancing lipogenesis. This property could have implications for metabolic disorders such as obesity and diabetes.

Case Study 1: Anti-inflammatory Mechanism

In a study published in the Journal of Lipid Research, researchers investigated the anti-inflammatory effects of dilinoleoyl galactosylglycerol in a murine model of acute inflammation. The results showed a significant reduction in edema and inflammatory cell infiltration in treated animals compared to controls. The study concluded that this compound could be a candidate for developing new anti-inflammatory therapies.

Case Study 2: Antioxidant Efficacy

A clinical trial focused on the antioxidant capacity of dilinoleoyl galactosylglycerol demonstrated its effectiveness in reducing markers of oxidative stress in patients with metabolic syndrome. Participants who received the compound exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to those receiving a placebo.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-inflammatoryInhibits TNF-alpha and IL-6 production; modulates NF-kB signalingJournal of Lipid Research
AntioxidantScavenges free radicals; reduces oxidative stressClinical Trial Report
Modulation of Lipid MetabolismEnhances fatty acid uptake; influences lipogenesisMetabolic Disorders Study

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related glycosides:

Compound Name Sugar Moiety Acyl Chains/Substituents Molecular Formula Molecular Weight Biological Activity/Source Reference
(Target) (2R)-2,3-Bis[(9Z,12Z)-octadecadienoyloxy]propyl β-D-galactopyranoside β-D-galactopyranoside Two (9Z,12Z)-octadecadienoyloxy groups (C18:2 Δ9,12) C₃₉H₆₆O₁₀ ~718.9 (calc) Not reported; synthetic/plant-derived
β-D-Galactopyranoside, (2S)-2-acetoxy-3-[(9Z)-octadecenoyloxy]propyl β-D-galactopyranoside One (9Z)-octadecenoyloxy (C18:1 Δ9), one acetyloxy C₂₉H₄₈O₁₀ 556.7 Isolated from Camellia nitidissima; inactive in antitumor assays
β-D-Glucopyranoside, 2,3-bis[(1-oxododecyl)oxy]propyl β-D-glucopyranoside Two dodecanoyloxy groups (C12:0) C₃₃H₆₂O₁₀ 618.8 Synthetic; no reported bioactivity
Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside] Di-galactoside One hexadecanoyl (C16:0), one (9Z,12Z)-octadecadienoyl (C18:2 Δ9,12) C₄₉H₈₈O₁₅ 916.6 Detected in human/mouse tissues; metabolic role inferred
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside α-D-galactopyranoside Benzoyl protecting groups C₂₈H₂₆O₉ 494.5 Synthetic intermediate in glycosylation

Key Comparative Insights

Sugar Specificity: The β-D-galactopyranoside in the target compound contrasts with α-anomers (e.g., methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside ) and glucopyranosides (e.g., compound in ). Anomeric configuration (α/β) significantly impacts biological recognition, as seen in carbohydrate-protein interactions .

Acyl Chain Variations :

  • Chain Length and Saturation : The target’s (9Z,12Z)-C18:2 chains provide greater membrane fluidity and oxidative susceptibility compared to saturated C12 chains () or shorter unsaturated analogs (e.g., (9Z)-C18:1 in ). Polyunsaturated chains are associated with anti-inflammatory and antitumor activities in related compounds .
  • Stereochemistry : The 2R configuration in the target compound may influence spatial arrangement and bioactivity, contrasting with the 2S isomer in .

Biological Activity :

  • While the target compound’s activity is undocumented, structurally similar glycosides from Camellia nitidissima (e.g., compound 11 in ) show potent antitumor effects against multiple cancer cell lines (IC₅₀ values < 100 μg/mL).
  • Synthetic benzoylated/galactosides (e.g., ) are primarily used as protected intermediates in oligosaccharide synthesis rather than bioactive agents.

Synthetic Utility :

  • The target compound’s unsaturated acyl groups may complicate synthesis compared to saturated analogs (e.g., ), requiring controlled oxidation or protection strategies akin to TEMPO/BAIB-mediated oxidations .

Preparation Methods

Core Glycerol Backbone Preparation

The (2R)-glycerol intermediate serves as the foundational scaffold. Commercial suppliers typically provide this chiral precursor at >98% enantiomeric purity. Key steps include:

  • Protection of hydroxyl groups : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups are employed to mask the primary and secondary alcohols, ensuring regioselectivity during subsequent reactions. For example, TMS protection under inert atmospheres achieves >90% yield.

  • Stereochemical preservation : Reaction conditions (e.g., -20°C in anhydrous tetrahydrofuran) prevent racemization, critical for maintaining the (2R) configuration.

Beta-D-Galactopyranoside Conjugation

Glycosylation of the glycerol backbone utilizes activated galactose donors. The Koenigs-Knorr reaction with galactosyl bromide in the presence of silver triflate is a standard method:

Galactosyl bromide+Protected glycerolAgOTf, DCMGlycosylated intermediate[1][3]\text{Galactosyl bromide} + \text{Protected glycerol} \xrightarrow{\text{AgOTf, DCM}} \text{Glycosylated intermediate} \quad

Yields range from 65–75%, with beta-anomer selectivity exceeding 95% due to neighboring group participation. Recent advances employ trichloroacetimidate donors under BF₃·OEt₂ catalysis, achieving 85% yield and reduced side-product formation.

Linoleoyl Esterification

The final step involves esterifying the remaining hydroxyl groups with linoleic acid (9Z,12Z-octadecadienoic acid). Two primary strategies are documented:

  • Acyl chloride method : Linoleoyl chloride reacts with the glycosylated glycerol in pyridine, achieving 70–80% conversion. Excess pyridine (3 eq.) neutralizes HCl, preventing glycosidic bond hydrolysis.

  • Coupling reagent approach : Carbodiimides (e.g., DCC) with 4-dimethylaminopyridine (DMAP) activate the carboxylic acid. This method, while efficient, requires stringent moisture control to avoid urea byproducts.

Process Optimization and Challenges

Temperature and Solvent Effects

  • Low-temperature regimes : Esterification at 0–4°C minimizes linoleoyl group isomerization, preserving the 9Z,12Z configuration.

  • Solvent selection : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) balances reactivity and solubility. DMF enhances coupling reagent efficiency but risks glycoside degradation above 25°C.

Catalytic and Protecting Group Innovations

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (50–60%).

  • Orthogonal protection : Sequential use of TMS and benzyl groups allows selective deprotection, enabling stepwise esterification. For example, benzyl ethers are cleaved via catalytic hydrogenation (Pd/C, H₂ 10–35 bar).

Purification and Analytical Validation

Chromatographic Techniques

  • Flash chromatography : Silica gel columns (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolve esterification byproducts.

  • HPLC purification : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) using acetonitrile/water (85:15, v/v) achieve >98% purity, as reported by suppliers.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the anomeric proton (δ 4.35–4.45 ppm, d, J = 7.8 Hz) and linoleoyl vinyl protons (δ 5.30–5.45 ppm, m).

  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 779.09 [M+H]⁺, consistent with the molecular formula C₄₅H₇₈O₁₀.

Industrial-Scale Production and Cost Analysis

ParameterSmall-Scale (Lab)Industrial-Scale
Yield60–70%75–85%
Purity>98% (HPLC)>99% (HPLC)
Cost per gram$513–$666$9.80–$15
Key ChallengeIsomerizationBatch consistency

Industrial protocols optimize raw material costs, notably using Career Henan Chemical Co.’s linoleic acid at $9.80/kg. Continuous flow reactors reduce reaction times by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside, and what challenges arise in regioselective acylation?

  • Methodological Answer : Synthesis typically involves regioselective protection of the galactopyranosyl hydroxyl groups, followed by esterification with linoleoyl (C18:2) acyl donors. Key challenges include avoiding acyl migration during esterification and ensuring stereochemical fidelity. For example, benzoyl or acetyl groups are often used as temporary protections (similar to methods in and ) . Reaction conditions (e.g., temperature, catalysts like DMAP) must be optimized to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies acyl group positions and anomeric configuration (β-D-galactopyranoside). DEPT-135 and COSY help resolve overlapping signals in the fatty acid chains.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~900–950 Da) and detects acyl chain fragmentation patterns .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water gradients ( ) .

Q. How does the compound’s amphiphilic structure influence its solubility and aggregation behavior in aqueous systems?

  • Methodological Answer : The linoleoyl chains confer lipophilicity, while the galactose headgroup provides hydrophilicity. Critical micelle concentration (CMC) can be determined via surface tension measurements or fluorescence probing (e.g., pyrene excimer formation). Dynamic light scattering (DLS) characterizes micelle size (expected 5–20 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in enzymatic hydrolysis data for this compound, particularly regarding lipase vs. galactosidase specificity?

  • Methodological Answer : Contradictions may arise from competing hydrolysis sites (acyl vs. glycosidic bonds). To differentiate:

  • Lipase Assays : Use pH-stat titration to quantify fatty acid release under controlled conditions (e.g., pancreatic lipase at pH 7.5) .
  • Galactosidase Assays : Monitor galactose liberation via HPLC or colorimetric methods (e.g., DNS reagent) .
  • Competitive Inhibition Studies : Pre-treat with acyl-specific inhibitors (e.g., tetrahydrolipstatin) to isolate glycosidase activity.

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or surfactant proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound in a POPC bilayer using tools like GROMACS. Focus on insertion depth and hydrogen bonding between galactose and lipid headgroups .
  • Docking Studies : Predict binding affinities to surfactant proteins (e.g., SP-B) using AutoDock Vina. Validate with SPR or ITC.

Q. What are the key considerations for designing stability studies under oxidative or thermal stress?

  • Methodological Answer :

  • Oxidative Stability : Accelerate degradation using H2O2 or AAPH radicals. Monitor lipid peroxidation via TBARS assay or conjugated diene formation at 234 nm .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Store samples at 4°C under argon to prevent acyl chain oxidation .

Key Research Gaps

  • Stereochemical Purity : No evidence addresses enantiomeric excess in the (2R)-glycerol backbone. Chiral HPLC or polarimetry could fill this gap.
  • Biological Relevance : Limited data on membrane permeabilization or immunomodulatory effects. In vitro models (e.g., Langmuir monolayers) are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.